Cas no 932527-56-5 (3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole)

3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 3-(2-Chlorophenyl)-5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
- 3-(2-chlorophenyl)-5-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
- AKOS001984373
- F3167-0818
- 932527-56-5
- CCG-178796
- 3-(2-chlorophenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole
-
- インチ: 1S/C17H11ClFN5O/c1-10-15(21-23-24(10)12-8-6-11(19)7-9-12)17-20-16(22-25-17)13-4-2-3-5-14(13)18/h2-9H,1H3
- InChIKey: VZQXKQBTTGCATQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1=NOC(C2=C(C)N(C3C=CC(=CC=3)F)N=N2)=N1
計算された属性
- せいみつぶんしりょう: 355.0636158g/mol
- どういたいしつりょう: 355.0636158g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 69.6Ų
じっけんとくせい
- 密度みつど: 1.48±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 550.6±60.0 °C(Predicted)
- 酸性度係数(pKa): -5.65±0.43(Predicted)
3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3167-0818-2μmol |
3-(2-chlorophenyl)-5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole |
932527-56-5 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3167-0818-1mg |
3-(2-chlorophenyl)-5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole |
932527-56-5 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3167-0818-4mg |
3-(2-chlorophenyl)-5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole |
932527-56-5 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3167-0818-2mg |
3-(2-chlorophenyl)-5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole |
932527-56-5 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3167-0818-5μmol |
3-(2-chlorophenyl)-5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole |
932527-56-5 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3167-0818-3mg |
3-(2-chlorophenyl)-5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole |
932527-56-5 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3167-0818-5mg |
3-(2-chlorophenyl)-5-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole |
932527-56-5 | 90%+ | 5mg |
$69.0 | 2023-04-27 |
3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole 関連文献
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazoleに関する追加情報
Introduction to 3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole (CAS No. 932527-56-5)
3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole (CAS No. 932527-56-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,4-oxadiazoles and 1,2,3-triazoles, which are known for their diverse biological activities and structural versatility. The unique combination of these heterocyclic rings with substituted phenyl groups offers a promising scaffold for the development of novel pharmaceuticals.
The structure of 3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole is characterized by the presence of a 1,2,4-oxadiazole ring fused with a 1,2,3-triazole ring. The 1,2,4-oxadiazole ring is known for its stability and ability to form hydrogen bonds, which can enhance the compound's pharmacokinetic properties. The 1,2,3-triazole ring, on the other hand, is recognized for its high stability and ease of synthesis through click chemistry reactions. The substitution with 2-chlorophenyl and 4-fluorophenyl groups further modulates the electronic and steric properties of the molecule, potentially influencing its biological activity.
Recent studies have explored the biological activities of 3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that 3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole demonstrated potent antiproliferative effects on human breast cancer cells (MCF7) and human colon cancer cells (HT29). The mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its anticancer properties, 3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole has also been investigated for its potential as an anti-inflammatory agent. Inflammation is a complex biological response involving various mediators such as cytokines and chemokines. A study published in Bioorganic & Medicinal Chemistry Letters found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory activity is attributed to the compound's ability to interfere with nuclear factor-kappa B (NF-kB) signaling pathways.
The pharmacokinetic properties of 3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-y l - 1 , 2 , 4 - o x a d i a z o l e have also been studied to assess its suitability as a therapeutic agent. Preclinical studies in animal models have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters such as half-life and clearance rate. These properties are crucial for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
The safety profile of 3-(2-chlorophenyl)-5 - 1 - ( 4 - f l u o r o p h e n y l ) - 5 - m e t h y l - 1 H - 1 , 2 , 3 - t r i a z o l - 4 - y l - 1 , 2 , 4 - o x a d i a z o l e has been evaluated in preclinical toxicity studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in humans.
In conclusion,3 -( 2 - c h l o r o p h e n y l ) - 5 - 1 -( 4 - f l u o r o p h e n y l ) - 5 - m e t h y l - 1 H - 1 , 2 , 3 - t r i a z o l - 4 - y l - 1 , 2 , 4 - o x a d i a z o l e (CAS No.932577777) represents a promising lead compound in the development of novel pharmaceuticals with potential applications in cancer therapy and anti-inflammatory treatments. Its unique structural features and favorable biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its therapeutic potential.
932527-56-5 (3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole) 関連製品
- 1804273-59-3(3-(3-Bromopropyl)-4-(methylthio)benzyl chloride)
- 2137729-34-9(3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-)
- 61788-28-1(N-(2-Bromophenyl)-1H-indole-3-carboxamide)
- 2197936-16-4(1-(4-methyloxan-4-yl)propan-2-one)
- 2228894-24-2(6-(4-methoxypiperidin-4-yl)methyl-1H-indole)
- 2418723-21-2(methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate)
- 125568-71-0(Methyl 2,4-difluoro-5-nitrobenzoate)
- 49617-79-0(Benzene,1,3-diiodo-5-methyl-)
- 2227813-15-0(3-(1R)-3-amino-1-hydroxypropylbenzonitrile)
- 119120-22-8(4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde)




